molecular formula C22H25N5O7 B12290242 dimethyl 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

dimethyl 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

Cat. No.: B12290242
M. Wt: 471.5 g/mol
InChI Key: LUUJMAOFTOAHOI-UHFFFAOYSA-N
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Description

LY 338979 Dimethyl Ester is a chemical compound with the molecular formula C22H25N5O7 and a molecular weight of 471.46 g/mol . It is a derivative of pemetrexed, a well-known antifolate chemotherapy drug. LY 338979 Dimethyl Ester is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of LY 338979 Dimethyl Ester involves multiple steps. One common synthetic route starts with benzoic acid, 4-(3,3-dibromo-4-oxobutyl)-, methyl ester . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired ester. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

LY 338979 Dimethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

LY 338979 Dimethyl Ester has a wide range of scientific research applications. In chemistry, it is used as a reference material for analytical studies . In biology and medicine, it serves as a metabolite of pemetrexed, which inhibits the enzyme thymidylate synthase. This inhibition is crucial for DNA synthesis, making LY 338979 Dimethyl Ester valuable in cancer research and drug development. Additionally, it is used in the study of enzyme kinetics and molecular interactions.

Mechanism of Action

The mechanism of action of LY 338979 Dimethyl Ester involves its role as a metabolite of pemetrexed. Pemetrexed binds to and inhibits thymidylate synthase, an enzyme that catalyzes the methylation of 2’-deoxyuridine-5’-monophosphate to 2’-deoxythymidine-5’-monophosphate. This inhibition disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The molecular targets and pathways involved include the folate pathway and nucleotide biosynthesis.

Comparison with Similar Compounds

LY 338979 Dimethyl Ester is similar to other antifolate compounds, such as methotrexate and raltitrexed. it is unique in its specific inhibition of thymidylate synthase and its role as a pemetrexed metabolite. Other similar compounds include folic acid analogs and dihydrofolate reductase inhibitors. The uniqueness of LY 338979 Dimethyl Ester lies in its specific molecular interactions and its applications in cancer research.

Properties

Molecular Formula

C22H25N5O7

Molecular Weight

471.5 g/mol

IUPAC Name

dimethyl 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C22H25N5O7/c1-33-15(28)10-9-14(21(32)34-2)24-18(29)12-6-3-11(4-7-12)5-8-13-16-17(25-19(13)30)26-22(23)27-20(16)31/h3-4,6-7,13-14H,5,8-10H2,1-2H3,(H,24,29)(H4,23,25,26,27,30,31)

InChI Key

LUUJMAOFTOAHOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2C3=C(NC2=O)N=C(NC3=O)N

Origin of Product

United States

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